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molecular formula C6H8N2O3 B2842584 7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione CAS No. 81866-98-0

7-Oxa-1,3-diazaspiro[4.4]nonane-2,4-dione

Cat. No. B2842584
M. Wt: 156.141
InChI Key: RRVLAJRWWLRJRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04320135

Procedure details

A solution of 19.2 g of ammonium carbonate in 42 ml of ethanol and 28 ml of water is added to 10.0 g of 3-ketotetrahydrofuran. The resulting mixture is heated to 55° and to it is then added, dropwise, a solution of 6.3 g of potassium cyanide in 15 ml of water. The reaction mixture is stirred at 55° for 18 hrs. Thereafter the reaction mixture is evaporated in vacuo to dryness to obtain a residue. The residue is dissolved in a minimum of water and the mixture made acidic with 2 N hydrochloric acid. The first crop of the title product precipitates out on cooling and is filtered off. A second crop of the title product is obtained by concentrating the filtrate and cooling. The two combined crops are recrystalized from ethanol to give refined title product, m.p. 202°-204°.
Quantity
19.2 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
6.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1](=[O:4])([O-])[O-].[NH4+:5].[NH4+:6].O=[C:8]1[CH2:12][CH2:11][O:10][CH2:9]1.[C-]#N.[K+].Cl.[CH2:17]([OH:19])C>O>[NH:5]1[C:8]2([CH2:12][CH2:11][O:10][CH2:9]2)[C:17](=[O:19])[NH:6][C:1]1=[O:4] |f:0.1.2,4.5|

Inputs

Step One
Name
Quantity
19.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
10 g
Type
reactant
Smiles
O=C1COCC1
Name
Quantity
42 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
28 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.3 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 55° for 18 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated to 55° and to it
ADDITION
Type
ADDITION
Details
is then added
CUSTOM
Type
CUSTOM
Details
Thereafter the reaction mixture is evaporated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
to obtain a residue
CUSTOM
Type
CUSTOM
Details
The first crop of the title product precipitates out
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
is filtered off

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1C(NC(C12COCC2)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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